

analytical techniques for the characterization of 3-Bromo-2-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzaldehyde

Cat. No.: B158676

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A Comprehensive Guide to Analytical Techniques for the Characterization of **3-Bromo-2-hydroxybenzaldehyde**

For researchers, scientists, and drug development professionals, the accurate characterization of chemical compounds is paramount. **3-Bromo-2-hydroxybenzaldehyde**, a key intermediate in the synthesis of various pharmaceutical and bioactive molecules, requires precise analytical confirmation of its structure and purity. This guide provides a comparative overview of the primary analytical techniques used for the characterization of **3-Bromo-2-hydroxybenzaldehyde**, complete with experimental protocols and data presentation.

Comparison of Analytical Techniques

The structural elucidation and purity assessment of **3-Bromo-2-hydroxybenzaldehyde** are best achieved through a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): NMR is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. ^1H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ^{13}C NMR reveals the carbon framework. For **3-Bromo-2-hydroxybenzaldehyde**, NMR can confirm the substitution pattern on the benzene ring and the presence of the aldehyde and hydroxyl groups.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds, such as the O-H stretch of the hydroxyl group, the C=O stretch of the aldehyde, and C-Br bond vibrations.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC-MS), it also allows for the analysis of complex mixtures and the determination of purity. The fragmentation pattern observed in the mass spectrum can offer additional structural clues.[\[1\]](#)
- Single-Crystal X-ray Diffraction (XRD): For crystalline solids, single-crystal X-ray diffraction provides the unambiguous determination of the three-dimensional atomic structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.[\[2\]](#)

Data Presentation

The following tables summarize the quantitative data obtained from various analytical techniques for the characterization of **3-Bromo-2-hydroxybenzaldehyde**.

Table 1: ^1H and ^{13}C NMR Spectral Data (Predicted and Analog-Based)

Technique	Nucleus	Chemical Shift (δ) ppm	Assignment
^1H NMR	^1H	~11.0	Singlet, 1H, Hydroxyl proton (-OH)
~9.8	Singlet, 1H, Aldehyde proton (-CHO)		
~7.5-7.8	Multiplet, 3H, Aromatic protons		
^{13}C NMR	^{13}C	~191	Aldehyde carbon (C=O)
~160	Aromatic carbon attached to -OH		
~115-140	Aromatic carbons		
~110	Aromatic carbon attached to -Br		

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Table 2: FT-IR Spectral Data

Wavenumber (cm $^{-1}$)	Intensity	Assignment
3200-3400	Broad	O-H stretch (hydroxyl group)
3000-3100	Medium	C-H stretch (aromatic)
2700-2900	Medium, two bands	C-H stretch (aldehyde)
1650-1700	Strong	C=O stretch (aldehyde)[3]
1550-1600	Medium-Strong	C=C stretch (aromatic ring)
1000-1100	Strong	C-Br stretch

Table 3: Mass Spectrometry Data

Technique	m/z Value	Interpretation
GC-MS (EI)	199/201	Molecular ion peak (M^+) and M+2 peak due to ^{79}Br and ^{81}Br isotopes[1]
170/172	$[\text{M-CHO}]^+$	
121	$[\text{M-Br}]^+$	
93	$[\text{M-Br-CO}]^+$	

Table 4: Single-Crystal X-ray Diffraction Data[2]

Parameter	Value
Molecular Formula	$\text{C}_7\text{H}_5\text{BrO}_2$
Molecular Weight	201.02 g/mol
Crystal System	Monoclinic
Space Group	$\text{P}2_1/\text{c}$
a (Å)	7.0282 (3)
b (Å)	14.9715 (7)
c (Å)	6.8472 (3)
β (°)	108.907 (1)
Volume (Å ³)	681.61 (5)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **3-Bromo-2-hydroxybenzaldehyde** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in

a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- ^1H NMR Data Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Use a 90° pulse width.
 - Set a relaxation delay of 1-2 seconds.
 - Co-add a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Data Acquisition:
 - Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
 - A longer relaxation delay and a significantly larger number of scans are required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Finely grind a small amount of the solid **3-Bromo-2-hydroxybenzaldehyde** with dry potassium bromide (KBr) in an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or a pure KBr pellet.

- Place the sample pellet in the beam path and record the sample spectrum.
- The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}). The spectral range is usually 4000-400 cm^{-1} .

Gas Chromatography-Mass Spectrometry (GC-MS)

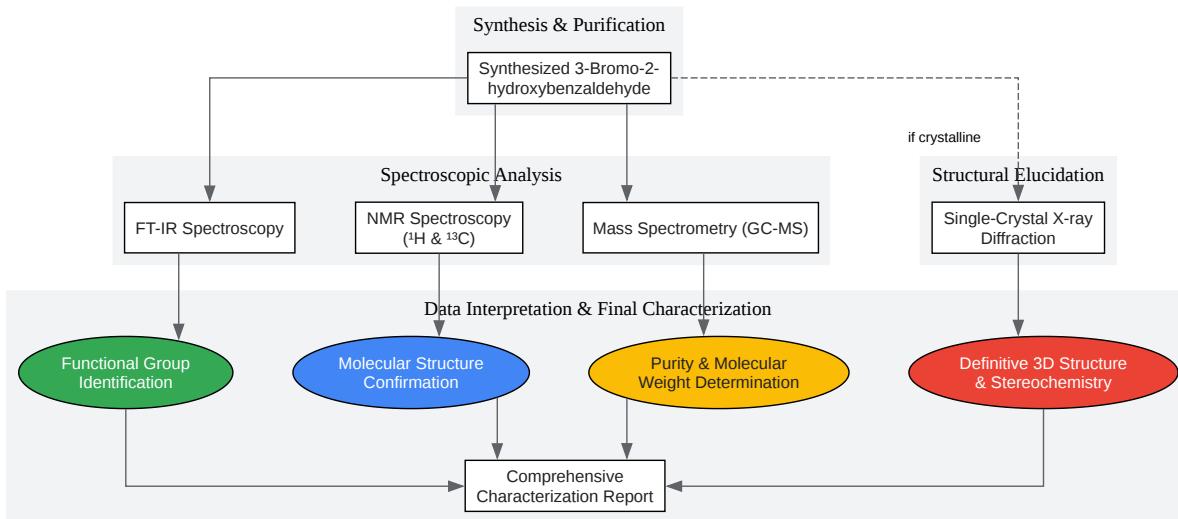
- Sample Preparation: Prepare a dilute solution of **3-Bromo-2-hydroxybenzaldehyde** in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Column: A suitable capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 μm).
 - Carrier Gas: Helium with a constant flow rate.
 - Temperature Program: An initial temperature of 60°C, held for 1 minute, then ramped at 10°C/min to 300°C and held for 10 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the corresponding peak will provide the mass-to-charge ratios of the molecular ion and fragment ions.

Single-Crystal X-ray Diffraction (XRD)

- Crystal Growth: Grow single crystals of **3-Bromo-2-hydroxybenzaldehyde** suitable for diffraction, for example, by slow evaporation of a solution in an appropriate solvent.

- Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector.
- Data Collection:
 - Mount a suitable crystal on the diffractometer.
 - Cool the crystal to a low temperature (e.g., 125 K) to reduce thermal vibrations.
 - Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

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Caption: Workflow for the analytical characterization of **3-Bromo-2-hydroxybenzaldehyde**.

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